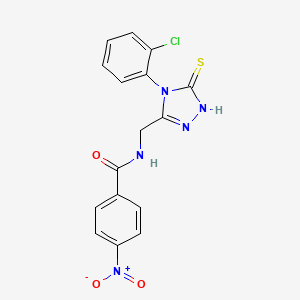

N-((4-(2-氯苯基)-5-硫代-4,5-二氢-1H-1,2,4-三唑-3-基)甲基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H12ClN5O3S and its molecular weight is 389.81. The purity is usually 95%.

BenchChem offers high-quality N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌和抗寄生虫特性

5-硝基咪唑:作为抗菌剂具有悠久历史。 值得注意的是,甲硝唑(图 1)自 1960 年代以来已被广泛用于治疗由痢疾阿米巴和贾第鞭毛虫引起的寄生虫感染,以及厌氧细菌感染 。最近,菲昔尼达唑(图 1)被批准作为针对冈比亚锥虫的全口服治疗方法,重新激发了人们对开发针对动质体感染(例如利什曼病、昏睡病和恰加斯病)的新型硝基杂环化合物的兴趣。

!甲硝唑和菲昔尼达唑

合成方法和新型衍生物

研究人员探索了获得新型 5-硝基咪唑衍生物的合成方法。在最近的一项研究中,在 5-硝基咪唑骨架的 2 位生成了稳定的碳负离子。从2-氯甲基-4-苯基磺酰甲基-5-硝基咪唑中间体开始,在 2 位选择性地引入N-甲苯磺酰苄基亚胺部分,而不还原 4 位的砜。 这导致形成了N-[(2-氯苯基)-2-{1-甲基-5-硝基-4-[(苯基磺酰)甲基]-1H-咪唑-2-基}乙基]-4-甲基苯磺酰胺(图 2) 。这种使用四(二甲基氨基)乙烯 (TDAE) 的合成方法为获得具有各种亲电试剂的新的 2-取代的 5-硝基咪唑衍生物提供了可能性。

生物活性

N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), synthesis methods, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound is characterized by a triazole ring with a thioxo group and a nitrobenzamide moiety. Its molecular formula is C20H21ClN4O2S . The presence of the triazole core is significant as compounds containing this structure have been shown to exhibit various pharmacological properties.

Antimicrobial Activity

Research indicates that triazole derivatives, including those similar to N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide, possess notable antibacterial properties. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives exhibit minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| N-(2-chlorophenyl) derivative | MRSA | 0.046 - 3.11 |

The compound's potential against resistant strains like MRSA highlights its therapeutic promise.

Anticancer Activity

The anticancer potential of N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide has been explored through various in vitro studies. Similar triazole derivatives have shown cytotoxic effects against different cancer cell lines. For example, one study reported IC50 values ranging from 2.38 to 3.77 μM for related compounds against cervical cancer cell lines .

Case Study: Cytotoxicity Testing

A specific study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to N-((4-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide exhibited significant apoptotic activity in SISO cervical cancer cells .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Docking studies suggest that similar triazole derivatives may inhibit glucosamine-6-phosphate synthase and DNA gyrase . These enzymes are critical for bacterial survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives reveals that substituents on the phenyl rings significantly influence their biological activities. Electron-donating groups tend to enhance antimicrobial potency while bulky groups may reduce it .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating (–OH) | Increased potency |

| Bulky groups | Decreased potency |

| Halogen substitutions | Variable effects based on position |

属性

IUPAC Name |

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O3S/c17-12-3-1-2-4-13(12)21-14(19-20-16(21)26)9-18-15(23)10-5-7-11(8-6-10)22(24)25/h1-8H,9H2,(H,18,23)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRSXSGCOUCZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。